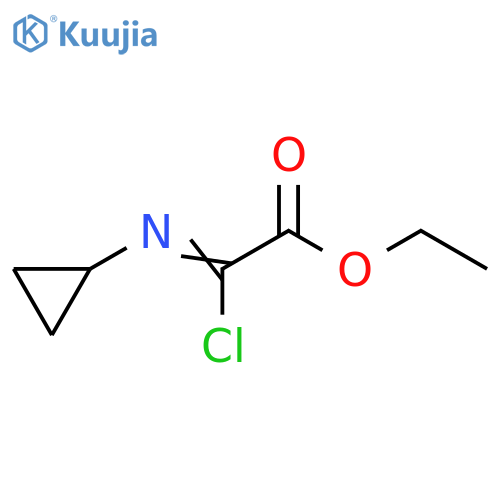

Cas no 1427386-98-8 (ethyl 2-chloro-2-(cyclopropylimino)acetate)

1427386-98-8 structure

商品名:ethyl 2-chloro-2-(cyclopropylimino)acetate

ethyl 2-chloro-2-(cyclopropylimino)acetate 化学的及び物理的性質

名前と識別子

-

- ethyl 2-chloro-2-(cyclopropylimino)acetate

-

- インチ: 1S/C7H10ClNO2/c1-2-11-7(10)6(8)9-5-3-4-5/h5H,2-4H2,1H3

- InChIKey: MFEHZTBKRQVZLX-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C(Cl)=NC1CC1

ethyl 2-chloro-2-(cyclopropylimino)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00865566-1g |

Ethyl 2-chloro-2-(cyclopropylimino)acetate |

1427386-98-8 | 95% | 1g |

¥4541.0 | 2023-04-02 | |

| TRC | B125963-50mg |

ethyl 2-chloro-2-(cyclopropylimino)acetate |

1427386-98-8 | 50mg |

$ 210.00 | 2022-06-07 | ||

| Enamine | EN300-124240-5.0g |

ethyl 2-chloro-2-(cyclopropylimino)acetate |

1427386-98-8 | 95% | 5.0g |

$2525.0 | 2023-07-06 | |

| Enamine | EN300-124240-250mg |

ethyl 2-chloro-2-(cyclopropylimino)acetate |

1427386-98-8 | 95.0% | 250mg |

$431.0 | 2023-10-02 | |

| Enamine | EN300-124240-500mg |

ethyl 2-chloro-2-(cyclopropylimino)acetate |

1427386-98-8 | 95.0% | 500mg |

$679.0 | 2023-10-02 | |

| TRC | B125963-100mg |

ethyl 2-chloro-2-(cyclopropylimino)acetate |

1427386-98-8 | 100mg |

$ 340.00 | 2022-06-07 | ||

| A2B Chem LLC | AV51179-500mg |

ethyl 2-chloro-2-(cyclopropylimino)acetate |

1427386-98-8 | 95% | 500mg |

$750.00 | 2024-04-20 | |

| 1PlusChem | 1P01A4H7-1g |

ethyl 2-chloro-2-(cyclopropylimino)acetate |

1427386-98-8 | 95% | 1g |

$1133.00 | 2025-03-04 | |

| 1PlusChem | 1P01A4H7-250mg |

ethyl 2-chloro-2-(cyclopropylimino)acetate |

1427386-98-8 | 95% | 250mg |

$589.00 | 2025-03-04 | |

| A2B Chem LLC | AV51179-100mg |

ethyl 2-chloro-2-(cyclopropylimino)acetate |

1427386-98-8 | 95% | 100mg |

$352.00 | 2024-04-20 |

ethyl 2-chloro-2-(cyclopropylimino)acetate 関連文献

-

Chih-Chia Cheng,Wei-Ling Lin,Zhi-Sheng Liao,Chih-Wei Chu,Jyun-Jie Huang,Shan-You Huang,Wen-Lu Fan Polym. Chem., 2017,8, 7469-7474

-

Deshetti Jampaiah,Katie M. Tur,Samuel J. Ippolito,Ylias M. Sabri,James Tardio,Suresh K. Bhargava,Benjaram M. Reddy RSC Adv., 2013,3, 12963-12974

-

Xiaoxiao Liu,Shaoguang Wu,Youjia Wang,Yanmei Li,Ruidong Wang,Tianzhi Yu,Wenming Su,Yuling Zhao,Di Zhang New J. Chem., 2021,45, 19154-19163

1427386-98-8 (ethyl 2-chloro-2-(cyclopropylimino)acetate) 関連製品

- 2034310-84-2([4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-(5-methyl-1,2-oxazol-3-yl)methanone)

- 1244855-70-6(7-Benzyl-5-bromo-4-chloro-7H-pyrrolo2,3-dpyrimidine)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 396724-96-2(methyl 5-phenyl-3-4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)benzamidothiophene-2-carboxylate)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2137458-62-7(Tert-butyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate)

- 931374-81-1(1-2-(5-Fluoro-1H-indol-3-yl)ethyl-5-oxopyrrolidine-3-carboxylic Acid)

- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)

- 1795085-82-3(3-[1-(3,5-dimethoxybenzoyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione)

- 27939-60-2(3-Cyclohexene-1-carboxaldehyde,dimethyl-)

推奨される供給者

Shanghai Joy Biotech Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量